molecular formula C13H13N3S2 B14237361 Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl- CAS No. 492467-33-1

Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-

Cat. No.: B14237361
CAS No.: 492467-33-1
M. Wt: 275.4 g/mol
InChI Key: GGTFCZLHOPMTAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, a common synthetic route includes the reaction of 2-(methylthio)aniline with 2-pyridyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative after purification.

Industrial Production Methods

Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives, including N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to the active site or by chelating metal ions required for enzymatic activity. In the case of anticancer applications, thiourea derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a pyridinyl group enhances its ability to interact with various biological targets and increases its solubility in organic solvents .

Properties

CAS No.

492467-33-1

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C13H13N3S2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

GGTFCZLHOPMTAO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=S)NC2=CC=CC=N2

Origin of Product

United States

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